(1S,6S)-3-Azabicyclo[4.2.0]octane
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Overview
Description
(1S,6S)-3-Azabicyclo[4.2.0]octane: is a bicyclic organic compound featuring a nitrogen atom within its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties. It is used in various fields, including medicinal chemistry and organic synthesis, due to its structural characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-3-Azabicyclo[4.2.0]octane typically involves the following steps:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amino alcohol, cyclization can be induced using strong acids like hydrochloric acid or sulfuric acid.
Reductive Amination: Another method involves the reductive amination of a bicyclic ketone with an amine, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processes: Utilizing large-scale batch reactors where the cyclization or reductive amination reactions are carried out under controlled conditions.
Continuous Flow Processes: Employing continuous flow reactors to enhance efficiency and yield, allowing for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-3-Azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting ketones or imines to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,6S)-3-Azabicyclo[4.2.0]octane serves as a building block for the synthesis of more complex molecules. Its rigid structure and nitrogen atom make it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology and Medicine
The compound is studied for its potential biological activities. It can act as a scaffold for the development of drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which (1S,6S)-3-Azabicyclo[4.2.0]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(1S,6S)-3-Oxo-7-azabicyclo[4.2.0]octane-7-carboxylic acid: Contains additional functional groups like a carboxylic acid and a ketone, which can alter its reactivity and applications.
(1S,6S)-7-Azabicyclo[4.2.0]octane-1-ethanol:
Uniqueness
(1S,6S)-3-Azabicyclo[4.2.0]octane is unique due to its specific stereochemistry and bicyclic structure. This configuration imparts distinct physical and chemical properties, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
(1S,6S)-3-azabicyclo[4.2.0]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-5-8-4-3-6(1)7/h6-8H,1-5H2/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQWPCFIFXGAFK-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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